molecular formula C9H15N3 B13305303 1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine

1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine

Cat. No.: B13305303
M. Wt: 165.24 g/mol
InChI Key: XPYWGESRAAFDNZ-UHFFFAOYSA-N
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Description

1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine is a compound that features an imidazole ring attached to a cyclopentane structure. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts significant chemical and biological properties to the compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine typically involves the cyclization of amido-nitriles or the use of N-heterocyclic carbenes (NHC) as catalysts . One common method involves the reaction of an amido-nitrile with a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free conditions and the use of recyclable catalysts, are also being explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole N-oxides, while reduction can produce amine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-Imidazol-2-yl)-3-methylcyclopentan-1-amine is unique due to its cyclopentane structure, which imparts additional steric and electronic effects. This makes it a versatile compound for various applications, distinguishing it from other imidazole derivatives .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

1-(1H-imidazol-2-yl)-3-methylcyclopentan-1-amine

InChI

InChI=1S/C9H15N3/c1-7-2-3-9(10,6-7)8-11-4-5-12-8/h4-5,7H,2-3,6,10H2,1H3,(H,11,12)

InChI Key

XPYWGESRAAFDNZ-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C2=NC=CN2)N

Origin of Product

United States

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